molecular formula C24H28BrN5O2 B10871640 N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide

N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide

Cat. No.: B10871640
M. Wt: 498.4 g/mol
InChI Key: ZYGWEFYDNKQPLD-UHFFFAOYSA-N
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Description

N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-(dimethylamino)benzohydrazide is a complex organic compound with a unique structure that includes an azepane ring, a brominated indole core, and a dimethylaminobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-(dimethylamino)benzohydrazide typically involves multiple stepsThe final step involves the condensation of the resulting intermediate with 4-(dimethylamino)benzohydrazide under acidic or basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-(dimethylamino)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted indole derivatives .

Scientific Research Applications

N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-(dimethylamino)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-(dimethylamino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-4-(dimethylamino)benzohydrazide is unique due to its combination of structural features, including the azepane ring, brominated indole core, and dimethylaminobenzohydrazide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C24H28BrN5O2

Molecular Weight

498.4 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-5-bromo-2-hydroxyindol-3-yl]imino-4-(dimethylamino)benzamide

InChI

InChI=1S/C24H28BrN5O2/c1-28(2)19-10-7-17(8-11-19)23(31)27-26-22-20-15-18(25)9-12-21(20)30(24(22)32)16-29-13-5-3-4-6-14-29/h7-12,15,32H,3-6,13-14,16H2,1-2H3

InChI Key

ZYGWEFYDNKQPLD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCCC4)O

Origin of Product

United States

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